chemical structure and properties of 2-Benzo[1,3]dioxol-5-ylamino-nicotinic acid
chemical structure and properties of 2-Benzo[1,3]dioxol-5-ylamino-nicotinic acid
An In-Depth Technical Guide to 2-(Benzo[1][2]dioxol-5-ylamino)nicotinic Acid and its Analogs: Structure, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of the chemical structure and putative properties of 2-(Benzo[1][2]dioxol-5-ylamino)nicotinic acid, a molecule of significant interest in medicinal chemistry. While direct experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes information from structurally related analogs to project its physicochemical characteristics, potential biological activities, and promising therapeutic applications. By examining the constituent pharmacophores—the nicotinic acid moiety and the benzo[1][2]dioxole ring system—we can infer a profile that suggests potential as an anti-inflammatory, anticancer, and antimicrobial agent. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this and related chemical scaffolds.
Introduction: The Convergence of Two Key Pharmacophores
The molecular architecture of 2-(benzo[1][2]dioxol-5-ylamino)nicotinic acid brings together two well-established pharmacophores: nicotinic acid (a pyridinecarboxylic acid) and a substituted benzo[1][2]dioxole (also known as methylenedioxyphenyl). Nicotinic acid, or vitamin B3, is a fundamental biomolecule with a known role in cellular metabolism and as a lipid-lowering agent.[3][4] The benzo[1][2]dioxole moiety is a common structural motif in natural products and synthetic compounds, often imparting significant biological activity, including antimicrobial and anticancer effects.[5][6] The combination of these two fragments via an amino linker at the 2-position of the nicotinic acid ring presents a novel scaffold with intriguing possibilities for drug design and development.
This guide will first dissect the chemical structure and then extrapolate the physicochemical and biological properties based on data from closely related analogs found in the scientific literature.
Chemical Structure and Nomenclature
The core structure of 2-(benzo[1][2]dioxol-5-ylamino)nicotinic acid consists of a nicotinic acid backbone where the amino group at the second position is substituted with a benzo[1][2]dioxol-5-yl group.
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IUPAC Name: 2-(1,3-Benzodioxol-5-ylamino)pyridine-3-carboxylic acid
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Molecular Formula: C₁₃H₁₀N₂O₄
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Core Components:
Below is a diagram illustrating the logical relationship of the constituent parts of the molecule.
Caption: A plausible synthetic workflow for 2-(Benzod[1][2]ioxol-5-ylamino)nicotinic acid.
Experimental Protocol (Hypothetical):
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Reaction Setup: In a round-bottom flask, dissolve 2-chloronicotinic acid and benzo[d]d[1][2]ioxol-5-amine in a suitable high-boiling polar solvent such as DMF or DMSO.
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Base Addition: Add a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃) to scavenge the HCl byproduct.
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Heating: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature between 100-150 °C for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
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Work-up: After completion, cool the reaction mixture and pour it into water. Acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
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Purification: Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Potential Biological Activities and Therapeutic Applications
The biological profile of 2-(benzod[1][2]ioxol-5-ylamino)nicotinic acid can be inferred from studies on structurally similar molecules containing the benzod[1][2]ioxole moiety.
Anticancer Activity
Several studies have highlighted the potential of benzod[1][2]ioxole derivatives as anticancer agents. For instance, a related compound, 3-(Benzo[d]d[1][2]ioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide, has been shown to overcome cancer chemoresistance by inhibiting angiogenesis and the P-glycoprotein efflux pump. [7]The benzod[1][2]ioxole scaffold has also been incorporated into compounds that exhibit cytotoxic activity against various cancer cell lines, including liver and cervical cancer. [6]The mechanism often involves the induction of apoptosis. [8]
Antimicrobial and Antifungal Properties
The benzod[1][2]ioxole ring is a common feature in compounds with antimicrobial properties. [5]Derivatives have been designed as potent synergists against fluconazole-resistant Candida albicans, suggesting a role in overcoming drug resistance in fungal infections. [9]
Plant Growth Regulation
Interestingly, N-(benzo[d]d[1][2]ioxol-5-yl) acetamide derivatives have been identified as potent auxin receptor agonists, promoting root growth in plants. [10][11]This highlights the diverse biological activities associated with this chemical scaffold.
Structure-Activity Relationships (SAR)
Based on the available literature for related compounds, we can propose some initial structure-activity relationships for this class of molecules:
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Substitution on the Benzodioxole Ring: The position and nature of substituents on the benzod[1][2]ioxole ring can significantly influence biological activity.
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The Nature of the Acidic Group: While this guide focuses on a nicotinic acid derivative, replacing the carboxylic acid with other acidic groups (e.g., tetrazoles) or modifying its position could modulate the compound's pharmacokinetic and pharmacodynamic properties.
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The Amino Linker: Modification of the amino linker, for instance, by alkylation or incorporation into a heterocyclic system, would likely impact the compound's conformational flexibility and binding to biological targets.
Conclusion and Future Directions
2-(Benzod[1][2]ioxol-5-ylamino)nicotinic acid represents a promising, yet underexplored, chemical entity. By leveraging the known biological activities of its constituent pharmacophores, this guide projects a profile of a molecule with potential therapeutic applications in oncology and infectious diseases. Future research should focus on the synthesis and in vitro evaluation of this compound to validate these hypotheses. Further exploration of the structure-activity relationships through the synthesis of a library of analogs will be crucial in optimizing its biological activity and developing it into a viable drug candidate.
References
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BLDpharm. (n.d.). 890094-35-6|2-((Benzo[d]d[1][2]ioxol-5-ylmethyl)amino)nicotinonitrile. Retrieved from
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Pharmaffiliates. (n.d.). 2-(Benzo[d]d[1][2]ioxol-5-ylamino)ethan-1-ol Hydrochloride. Retrieved from
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Benchchem. (n.d.). 2-{2-[4-(Benzod[1][2]ioxole-5-carbonyl)-piperazin-1-yl]-ethyl}. Retrieved from
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PubMed. (2015). 3-(Benzo[d]d[1][2]ioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide overcomes cancer chemoresistance via inhibition of angiogenesis and P-glycoprotein efflux pump activity. Retrieved from
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PubChem. (n.d.). 2-BenzoD[1][2]ioxol-5-Ylmethyl-3-Benzyl-Succinic Acid. Retrieved from
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chemicalbook. (n.d.). 2-(BENZO[D]D[1][2]IOXOL-5-YL)PYRIDINE synthesis. Retrieved from
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PubMed. (2017). Design, synthesis, and SAR study of 3-(benzo[d]d[1][2]ioxol-5-yl)-N-benzylpropanamide as novel potent synergists against fluconazole-resistant Candida albicans. Retrieved from
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ResearchGate. (2025). Piperine derivative, (2E,4E)-5-(benzo[d]d[1][2]ioxol-5-yl)-N-(2-hydroxyphenyl)penta-2,4-dienamide, exerted Cytotoxic activity toward MCF-7 Breast Cancer Cells via Apoptosis: Gene expression and Biomolecular change study. Retrieved from
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